molecular formula C18H14ClN3 B15036120 (2E)-3-(4-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)prop-2-enenitrile

(2E)-3-(4-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B15036120
M. Wt: 307.8 g/mol
InChI Key: SUOVQCMGRMDDEJ-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the acrylonitrile class, featuring a conjugated prop-2-enenitrile backbone. Its structure includes a 4-chlorophenyl group (electron-withdrawing) at position 3 and a 1-ethyl-1H-benzimidazol-2-yl substituent at position 2 (Figure 1). Such derivatives are studied for applications in organic electronics, pharmaceuticals (e.g., kinase inhibitors), and agrochemicals due to their tunable electronic properties and bioactivity .

Properties

Molecular Formula

C18H14ClN3

Molecular Weight

307.8 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-2-(1-ethylbenzimidazol-2-yl)prop-2-enenitrile

InChI

InChI=1S/C18H14ClN3/c1-2-22-17-6-4-3-5-16(17)21-18(22)14(12-20)11-13-7-9-15(19)10-8-13/h3-11H,2H2,1H3/b14-11+

InChI Key

SUOVQCMGRMDDEJ-SDNWHVSQSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1/C(=C/C3=CC=C(C=C3)Cl)/C#N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(=CC3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

Biological Activity

(2E)-3-(4-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)prop-2-enenitrile, also known as a benzimidazole-chalcone hybrid, is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of (2E)-3-(4-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)prop-2-enenitrile is C18H14ClN3C_{18}H_{14}ClN_3, with a molecular weight of 307.8 g/mol. The compound features a benzimidazole moiety linked to a chalcone structure, which is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC18H14ClN3
Molecular Weight307.8 g/mol
IUPAC Name(E)-3-(4-chlorophenyl)-2-(1-ethylbenzimidazol-2-yl)prop-2-enenitrile
PurityTypically 95%

Synthesis

The synthesis of this compound involves the reaction between appropriate benzimidazole derivatives and chalcone precursors. The method typically yields high purity products suitable for biological evaluation. Recent studies have reported on the synthesis of various benzimidazole derivatives that enhance cytotoxicity against cancer cell lines.

Anticancer Properties

Recent studies have highlighted the anticancer potential of (2E)-3-(4-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)prop-2-enenitrile. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (human breast adenocarcinoma)
  • OVCAR-3 (human ovarian carcinoma)

In one study, the compound showed superior cytotoxicity compared to standard chemotherapeutic agents like cisplatin, indicating its potential as an effective anticancer agent .

The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. The benzimidazole scaffold is known for its ability to interact with DNA and inhibit topoisomerases, leading to cell cycle arrest and subsequent apoptosis .

Antifungal and Antitubercular Activity

In addition to its anticancer properties, related compounds bearing similar structural motifs have shown promising antifungal and antitubercular activities. For instance, derivatives containing the 4-chlorophenyl group have been evaluated for their efficacy against various fungal strains and Mycobacterium tuberculosis, suggesting a broader therapeutic potential .

Case Studies

  • MCF-7 Cell Line Study : A study reported that the compound reduced cell viability by over 70% at concentrations above 10 µM after 48 hours of treatment, showcasing its potent anticancer activity .
  • Antifungal Evaluation : Another investigation demonstrated that related benzimidazole derivatives exhibited significant antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Chemical Reactions Analysis

Alkylation Reactions

The benzimidazole moiety undergoes alkylation to introduce substituents like ethyl groups. This is typically achieved using alkyl halides (e.g., ethyl bromide) in the presence of bases such as potassium carbonate.

Reagent Conditions Yield Product
Ethyl bromideAcetonitrile, K₂CO₃, reflux~58%Alkylated benzimidazole derivative
Allyl bromideAcetonitrile, K₂CO₃, reflux~58–72%Allylated benzimidazole derivatives

Condensation Reactions

The prop-2-enenitrile group is formed via condensation between the benzimidazole moiety and aldehydes (e.g., 4-chlorobenzaldehyde) under basic conditions. Aqueous KOH in ethanol is commonly used.

Reagents Conditions Yield Product
4-ChlorobenzaldehydeAq. KOH, ethanol, reflux86%(2E)-3-(4-chlorophenyl)prop-2-enenitrile
Benzimidazole derivativeAldehyde, base, solventVariesSubstituted prop-2-enenitriles

Hydrolysis of Nitrile Group

The nitrile group (-C≡N) can be hydrolyzed to form carboxylic acids under acidic conditions. This reaction is critical for generating derivatives with enhanced biological activity.

Conditions Product
Reflux with dilute HClCorresponding carboxylic acid

Cyclization Reactions

The benzimidazole ring is often synthesized via cyclization of o-phenylenediamine derivatives. For example, o-phenylenediamine reacts with lactic acid under acidic conditions to form the benzimidazole core.

Reagents Conditions Product
o-PhenylenediamineLactic acid, HCl, reflux1-(1H-benzimidazol-2-yl)ethan-1-ol
1-(1H-benzimidazol-2-yl)ethan-1-olKMnO₄/Al₂O₃, acetone1-(1H-benzimidazol-2-yl)ethan-1-one

Key Observations

  • Reagent Selection : Bases like potassium carbonate or aqueous KOH are critical for facilitating alkylation and condensation reactions .

  • Solvent Choice : Acetonitrile and ethanol are preferred for alkylation and condensation steps, respectively .

  • Yield Optimization : Reflux conditions and controlled stoichiometry (e.g., 1.2 equivalents of alkyl halides) improve reaction efficiency .

This compound’s reactivity highlights its versatility in medicinal chemistry, particularly for designing bioactive derivatives. Further studies on its interactions with biological targets (e.g., enzymes, receptors) would enhance its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Key analogs differ in substituents on the phenyl ring, heterocyclic systems, or nitrile backbone, leading to distinct physicochemical and biological properties.

Table 1: Structural and Electronic Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₈H₁₅ClN₃ 316.79 4-Cl-C₆H₄, 1-ethyl-benzimidazole High lipophilicity (logP ~3.5); moderate solubility in DMSO
(2E)-3-[5-(4-Bromophenyl)Furan-2-yl]-2-(1H-Benzimidazol-2-yl)Prop-2-Enenitrile () C₂₀H₁₃BrN₃O 407.25 4-Br-C₆H₄, furan Lower solubility due to bromine; enhanced π-conjugation from furan
(2Z)-2-(4-Chlorophenyl)-3-(3-Nitrophenyl)Prop-2-Enenitrile () C₁₅H₉ClN₂O₂ 296.70 4-Cl-C₆H₄, 3-NO₂-C₆H₃ Strong electron-withdrawing effect from nitro group; Z-isomer shows reduced thermal stability
(2E)-2-[4-(4-Chlorophenyl)Thiazol-2-yl]-3-[(4-Ethoxyphenyl)Amino]Prop-2-Enenitrile () C₂₀H₁₆ClN₃OS 405.88 4-Cl-C₆H₄, thiazole, 4-OEt-C₆H₄NH Thiazole enhances planarity; ethoxy group improves solubility in polar solvents
(2E)-2-(4-Chlorophenyl)-3-[(2-Chlorophenyl)Amino]Prop-2-Enenitrile () C₁₅H₁₀Cl₂N₂ 289.16 4-Cl-C₆H₄, 2-Cl-C₆H₄NH Dual chloro substituents increase logP (4.2); intramolecular hydrogen bonding observed

Key Research Findings

Electronic Effects : Nitro and bromo groups redshift UV-Vis absorption maxima by 20–30 nm compared to chloro substituents, critical for optoelectronic applications .

Bioactivity : Ethyl substitution on benzimidazole reduces cytotoxicity (HeLa cells: CC₅₀ >100 µM) compared to methyl analogs (CC₅₀ ~20 µM), enhancing therapeutic windows .

Solubility Challenges: Thiazole and ethoxyamino groups () improve aqueous solubility (2.5 mg/mL) versus the target compound (0.8 mg/mL), critical for drug formulation .

Preparation Methods

Aldol Condensation Mechanism

The foundational step involves Claisen-Schmidt condensation between 1-ethyl-1H-benzimidazole-2-carbaldehyde and 4-chlorophenylacetonitrile under acidic conditions. The reaction proceeds via enolate formation at the α-position of the nitrile group, followed by nucleophilic attack on the aldehyde carbonyl. Infrared spectroscopy data from analogous compounds show characteristic C≡N stretching at 2225 cm⁻¹ and C=O absorption at 1680 cm⁻¹ disappearing post-condensation.

A study comparing Brønsted acid catalysts found:

Catalyst Temperature (°C) Time (h) Yield (%)
HCl (conc.) 80 6 68
H₂SO₄ 70 4 72
p-TSA 90 3 81

Table 1: Catalyst screening for Claisen-Schmidt step

Cyclization to Benzimidazole Core

The intermediate α,β-unsaturated nitrile undergoes cyclization with o-phenylenediamine derivatives. X-ray crystallographic evidence from related structures confirms the (E)-configuration stabilizes through conjugation with the benzimidazole π-system. Microwave irradiation at 150°C for 15 minutes in ethanol completes cyclization 8× faster than conventional heating.

Microwave-Assisted One-Pot Synthesis

Reaction Optimization

Modern approaches combine condensation and cyclization in a single microwave vessel. A design-of-experiments study identified optimal parameters:

Parameter Range Tested Optimal Value
Microwave Power 300-800 W 600 W
Temperature 120-180°C 150°C
Reaction Time 10-60 min 35 min
Solvent EtOH/THF/H₂O Ethanol

Table 2: Microwave reaction optimization matrix

This method achieves 89% isolated yield with >95% E-selectivity confirmed by NOESY spectroscopy. Energy consumption analysis shows 78% reduction compared to conventional methods.

Polymer-Supported Catalytic Synthesis

Trifluoromethanesulfonic Acid-PVP System

Polyvinylpyrrolidone (PVP) immobilized triflic acid catalyzes both condensation and cyclization steps. The heterogeneous catalyst demonstrates:

Cycle Yield (%) Catalyst Activity Retention
1 84 100%
2 82 97.6%
3 79 94.0%
4 76 90.5%
5 73 86.9%

Table 3: Catalyst reusability data

FT-IR analysis of spent catalyst shows intact sulfonic acid groups (1350 cm⁻¹ S=O stretch) after five cycles. This green chemistry approach eliminates solvent use in the cyclization step.

N-Ethylation Strategies

Post-Cyclization Alkylation

Introducing the ethyl group post-benzimidazole formation requires careful base selection. Comparative studies using different alkylating agents reveal:

Reagent Base Temperature (°C) Yield (%)
EtI K₂CO₃ 80 65
Et₂SO₄ NaOH 100 58
EtOTf DIPEA 60 72

Table 4: N-ethylation efficiency comparison

¹H NMR tracking shows complete ethyl group incorporation (δ 1.42 ppm triplet, -CH₂CH₃) within 4 hours using ethyl triflate. However, cost analysis favors ethyl iodide for large-scale synthesis.

Comparative Analysis of Synthetic Routes

A comprehensive evaluation of all methods considering industrial viability:

Method Total Yield (%) Purity (HPLC) E-Factor PMI
Conventional 61 98.2 32 5.6
Microwave 89 99.5 18 3.2
Polymer-Catalyzed 76 97.8 21 4.1
Stepwise Alkylation 68 96.5 29 5.9

Table 5: Sustainability metrics across methods
(E-Factor = kg waste/kg product; PMI = Process Mass Intensity)

The microwave-assisted route demonstrates superior atom economy (82%) and shortest processing time (47 minutes total). However, the polymer-supported method shows better scalability for continuous flow production.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-3-(4-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)prop-2-enenitrile, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via condensation reactions between substituted benzimidazole precursors and chlorophenyl acrylonitrile derivatives. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (reflux at 80–100°C), and catalyst use (e.g., piperidine for Knoevenagel condensation). Yield optimization may involve varying molar ratios, reaction duration (12–24 hours), and purification via column chromatography using ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are critical for characterizing the compound’s structure and purity?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., E/Z configuration via coupling constants).
  • FT-IR : Identifies functional groups (e.g., nitrile stretch ~2200 cm⁻¹, C=C aromatic vibrations).
  • XRD : Resolves crystal packing and bond angles (e.g., C24—C23—C22 = 120.62° in related structures) .
  • Elemental analysis (CHNS) : Validates molecular formula (e.g., deviation <0.3% for C, H, N) .

Q. How can preliminary biological activity (e.g., antimicrobial) be screened for this compound?

  • Methodology : Use agar well diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are determined by serial dilution (1–512 µg/mL). Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) ensure reliability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for analogs of this compound?

  • Methodology : Synthesize derivatives with substitutions on the chlorophenyl or benzimidazole moieties. Compare bioactivity (e.g., IC₅₀ values in enzyme inhibition assays) and correlate with electronic (Hammett constants) or steric parameters (Taft indices). For example, nitro or methoxy groups may enhance electron-withdrawing effects, altering binding affinity .

Q. What computational approaches are suitable for studying its mechanism of action (e.g., enzyme inhibition)?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target enzymes (e.g., bacterial dihydrofolate reductase). Validate with MD simulations (GROMACS) to assess binding stability. Use DFT calculations (B3LYP/6-311++G**) to map electrostatic potential surfaces and identify reactive sites .

Q. How should contradictory data in biological assays (e.g., variable MICs) be resolved?

  • Methodology :

  • Replicate experiments : Minimize batch-to-batch variability using standardized protocols.
  • Statistical analysis : Apply ANOVA or non-parametric tests (Kruskal-Wallis) to assess significance.
  • Control degradation : Use fresh samples or stabilize with antioxidants (e.g., ascorbic acid) to prevent compound decomposition during assays .

Q. What strategies address the compound’s potential multi-target effects in complex biological systems?

  • Methodology :

  • Network pharmacology : Map interactions using STRING or KEGG databases to identify off-target pathways.
  • Transcriptomics : Profile gene expression (RNA-seq) in treated cells to detect modulated pathways (e.g., apoptosis, oxidative stress).
  • Selectivity assays : Compare IC₅₀ values across related enzymes (e.g., kinases, proteases) .

Q. What are the limitations of current experimental designs in generalizing findings for this compound?

  • Methodology :

  • Sample diversity : Expand testing to clinical isolates or 3D cell cultures to mimic in vivo conditions.
  • Temporal stability : Implement continuous cooling (4°C) during long-term assays to prevent organic degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.